H-Gly-Gly-Pro-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-Gly-Gly-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent systems, to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-Gly-Pro-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide .

Wissenschaftliche Forschungsanwendungen

H-Gly-Gly-Pro-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for potential therapeutic applications, including as a building block for designing peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC)

Wirkmechanismus

The mechanism of action of H-Gly-Gly-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, influencing their activity. For example, it may act as a substrate for proteolytic enzymes, leading to the cleavage of peptide bonds and the release of smaller peptide fragments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Gly-OH: A dipeptide composed of glycine and glycine.

H-Gly-Pro-OH: A dipeptide composed of glycine and proline.

H-Gly-Pro-Gly-OH: A tripeptide composed of glycine, proline, and glycine

Uniqueness

H-Gly-Gly-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions with other molecules .

Eigenschaften

IUPAC Name |

1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEFQXUHTUZXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-76-1 | |

| Record name | NSC97938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-Gly-Pro?

A1: The molecular formula of Gly-Gly-Pro is C8H13N3O4, and its molecular weight is 215.21 g/mol.

Q2: What are the spectroscopic characteristics of Gly-Gly-Pro?

A2: While specific spectroscopic data is not extensively detailed within the provided research, various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy have been employed to elucidate the conformational preferences of Gly-Gly-Pro and its derivatives. [, ] These techniques provide valuable insights into the spatial arrangement of atoms and the overall three-dimensional structure of the molecule.

Q3: Does the C-terminal ester group of Gly-Gly-Pro derivatives affect their ability to function as ion channels in phospholipid bilayers?

A3: Yes, the C-terminal ester group significantly influences the anion transport activity of Gly-Gly-Pro derivatives. Research indicates that varying the alkyl chain length of the C-terminal ester in diglycolylated heptapeptides containing the Gly-Gly-Gly-Pro-Gly-Gly-Gly sequence alters their chloride transport efficacy. [] Specifically, the n-heptyl ester exhibited the highest activity among the C18 anchored esters tested. This suggests the C-terminal ester group plays a crucial role in anchoring the peptide within the phospholipid bilayer, directly influencing its channel-forming properties and ion transport capabilities.

Q4: Is Gly-Gly-Pro itself an inhibitor of Clostridium histolyticum collagenase?

A4: No, Gly-Gly-Pro, along with dipeptides like Gly-Pro and their C-terminal amides, do not inhibit the collagenase from Clostridium histolyticum. [] This suggests that these short peptide sequences alone lack the structural features necessary to effectively interact with and inhibit the enzyme's active site.

Q5: Have computational methods been used to study elastase and its interactions with organic solvents?

A5: Yes, homology modeling, a computational technique, was employed to predict the three-dimensional structure of an organic solvent-tolerant elastase from Pseudomonas aeruginosa strain K. [] This modeling, coupled with energy minimization and validation steps, provided insights into the enzyme's structure, identifying regions crucial for catalysis and metal ion binding. Furthermore, the study identified potential disulfide bridges (Cys30-Cys58 and Cys270-Cys297) contributing to the elastase's tertiary structure.

Q6: How do structural modifications to Gly-Gly-Pro impact its interaction with collagenase?

A6: While Gly-Gly-Pro itself doesn't inhibit collagenase, modifications incorporating a phosphonic acid group significantly enhance its inhibitory potency. Research demonstrates that (Isoamylphosphonyl)glycyl-L-prolyl-L-alanine, a phosphonic amide analog of Leu-Gly-Pro-Ala, exhibits potent inhibition of collagenase (IC50 of 16 μM). [] This dramatic increase in potency, compared to the unmodified tetrapeptide, highlights the importance of the phosphonic amide group in mimicking the tetrahedral transition state during collagen hydrolysis. This modification strategy demonstrates the potential for designing potent collagenase inhibitors based on short collagen-like peptides.

Q7: How does the stability of an elastase enzyme relate to its tolerance for organic solvents?

A7: Interestingly, the organic solvent-tolerant elastase from Pseudomonas aeruginosa strain K displayed a stability pattern contradictory to conventional protein behavior in organic solvents. [] The enzyme exhibited enhanced activity and stability in hydrophilic organic solvents with log Po/w ≤ 2.0. This unusual stability was attributed to alterations in the enzyme's secondary structure induced by these hydrophilic solvents. This finding suggests that specific structural features of this elastase allow it to function effectively in non-aqueous environments, opening avenues for its application as a biocatalyst in various industrial processes.

Q8: Are there any peptide drugs containing the Gly-Gly-Pro sequence?

A8: While Gly-Gly-Pro itself isn't a known drug component, its presence within larger peptide sequences is noteworthy. Exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in treating type 2 diabetes, contains the Gly-Gly-Pro motif. [, ] Though not directly involved in receptor binding, the Gly-Gly-Pro sequence contributes to the overall structure and potentially influences the peptide's pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

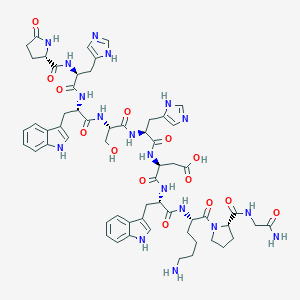

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)